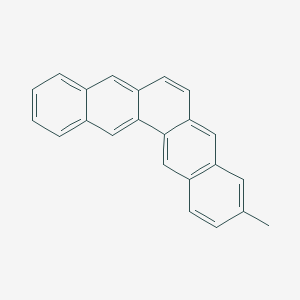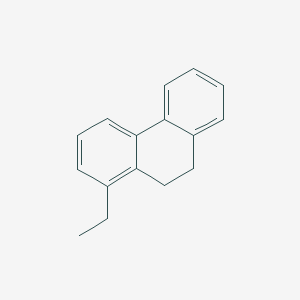
1-Ethyl-9,10-dihydrophenanthrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-9,10-dihydrophenanthrene is an organic compound belonging to the class of polycyclic aromatic hydrocarbons It is a derivative of phenanthrene, characterized by the addition of an ethyl group at the first position and the saturation of the 9 and 10 positions
準備方法
Synthetic Routes and Reaction Conditions
1-Ethyl-9,10-dihydrophenanthrene can be synthesized through several methods. One common approach involves the palladium-catalyzed Heck reaction followed by a reverse Diels-Alder reaction. This method allows for the formation of the desired compound with high efficiency and selectivity . Another method involves the use of phosphite ester and xenyl-2-butenoic acid ethyl ester derivatives, which undergo a series of reactions to yield the target compound .
Industrial Production Methods
Industrial production of this compound typically involves the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The use of industrial catalysts such as NiMo/Al2O3-USY has been reported to facilitate the hydrocracking of related compounds, leading to the formation of this compound .
化学反応の分析
Types of Reactions
1-Ethyl-9,10-dihydrophenanthrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phenanthrenequinone using reagents such as chromic acid.
Substitution: Electrophilic halogenation can occur at the 9 and 10 positions, resulting in the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Chromic acid is commonly used for oxidation reactions.
Reduction: Hydrogen gas and raney nickel are typical reagents for reduction.
Substitution: Bromine is often used for electrophilic halogenation.
Major Products Formed
Oxidation: Phenanthrenequinone
Reduction: 9,10-Dihydrophenanthrene
Substitution: Halogenated phenanthrene derivatives
科学的研究の応用
1-Ethyl-9,10-dihydrophenanthrene has several scientific research applications:
作用機序
The mechanism of action of 1-ethyl-9,10-dihydrophenanthrene involves its interaction with various molecular targets and pathways. For instance, its derivatives can conjugate with reduced glutathione, regulating the activity of certain enzymes and preventing neurodegeneration . The compound’s effects are mediated through its ability to undergo various chemical transformations, influencing its biological activity.
類似化合物との比較
1-Ethyl-9,10-dihydrophenanthrene can be compared with other similar compounds, such as:
Phenanthrene: The parent compound, which lacks the ethyl group and the saturated 9 and 10 positions.
9,10-Dihydrophenanthrene: Similar in structure but without the ethyl group.
Phenanthrenequinone: An oxidized derivative of phenanthrene.
Uniqueness
This compound is unique due to the presence of the ethyl group and the saturated 9 and 10 positions, which confer distinct chemical and biological properties compared to its analogs.
List of Similar Compounds
- Phenanthrene
- 9,10-Dihydrophenanthrene
- Phenanthrenequinone
特性
CAS番号 |
113923-21-0 |
|---|---|
分子式 |
C16H16 |
分子量 |
208.30 g/mol |
IUPAC名 |
1-ethyl-9,10-dihydrophenanthrene |
InChI |
InChI=1S/C16H16/c1-2-12-7-5-9-16-14-8-4-3-6-13(14)10-11-15(12)16/h3-9H,2,10-11H2,1H3 |
InChIキー |
ZGQCZVZJMCQRFW-UHFFFAOYSA-N |
正規SMILES |
CCC1=C2CCC3=CC=CC=C3C2=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


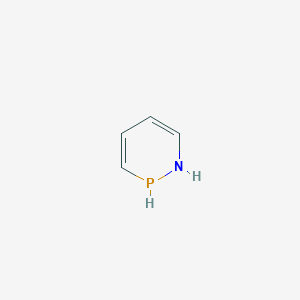
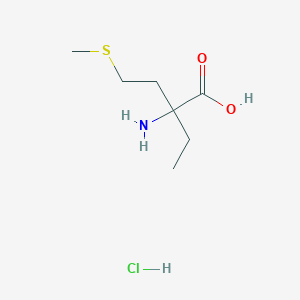
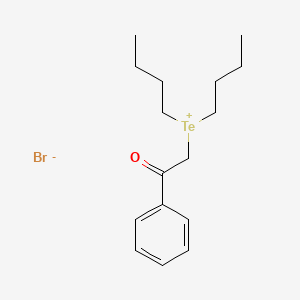

![[1-Amino-2-(methanesulfinyl)ethyl]phosphonic acid](/img/structure/B14309459.png)

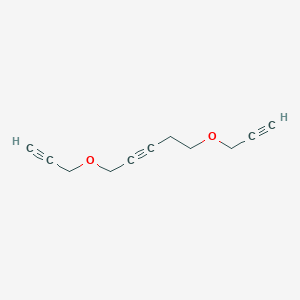
![2-[(7-Nitroquinazolin-4-yl)amino]-1-phenylethan-1-one](/img/structure/B14309475.png)
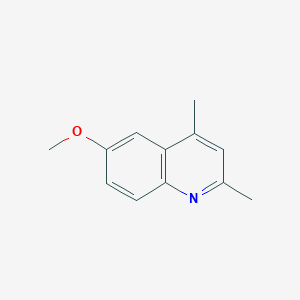

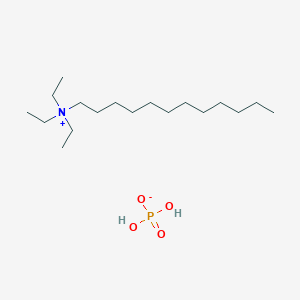
![1-(But-3-yn-1-yl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B14309495.png)
